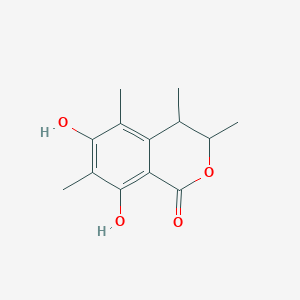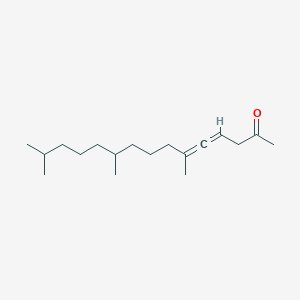
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as BHQ or bisanthrene, is a synthetic compound that is widely used in scientific research. This compound has been found to have significant biological activity, making it an important tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, leading to cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its high potency as an inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a high affinity for metal ions, making it useful as a fluorescent probe for metal ion detection. However, one limitation of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its potential toxicity, particularly at high concentrations. Careful dosing and handling is required to ensure the safety of researchers working with this compound.
Orientations Futures
There are several potential future directions for research on 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. One area of interest is the development of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved potency and selectivity for specific targets. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be further explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be investigated as a potential therapeutic agent for inflammatory diseases, given its anti-inflammatory effects.
In conclusion, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a valuable tool for scientific research due to its potent inhibition of topoisomerase II and its potential as an anticancer agent. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the reaction of anthraquinone with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then further reacted with 4-nitrobenzene-1,2-diamine to produce 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. This method has been optimized to produce high yields of pure 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
Applications De Recherche Scientifique
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
16472-23-4 |
|---|---|
Nom du produit |
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone |
Formule moléculaire |
C30H26N2O6 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1,8-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-11-7-19(8-12-21)31-25-5-1-3-23-27(25)30(36)28-24(29(23)35)4-2-6-26(28)32-20-9-13-22(14-10-20)38-18-16-34/h1-14,31-34H,15-18H2 |
Clé InChI |
YBMYFNLKIQTRKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
SMILES canonique |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
Autres numéros CAS |
16472-23-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



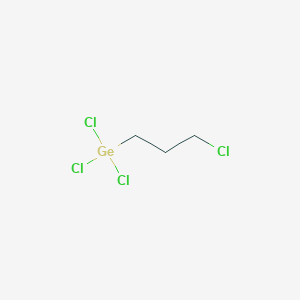
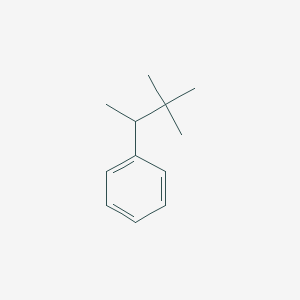
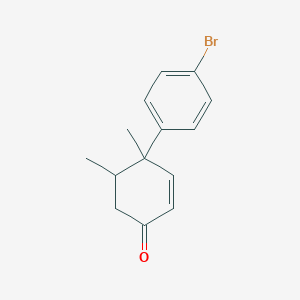
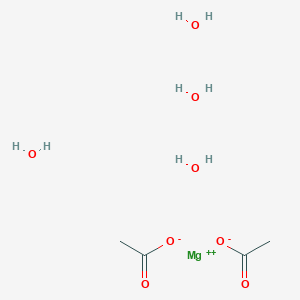
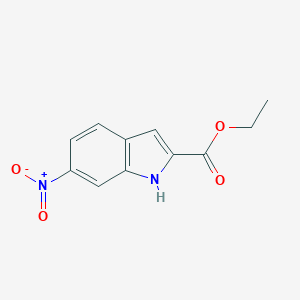
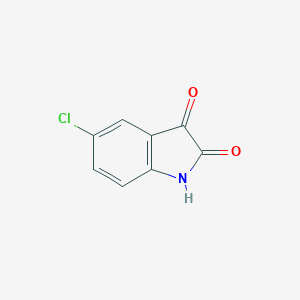
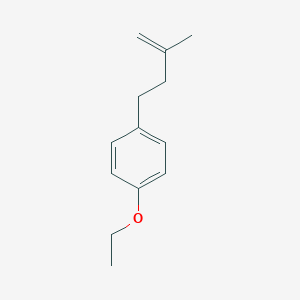
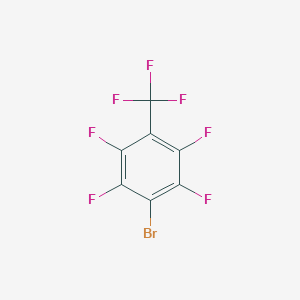
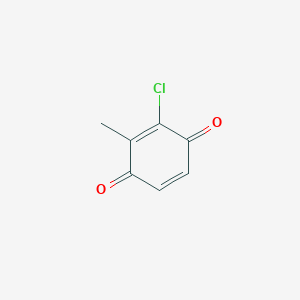
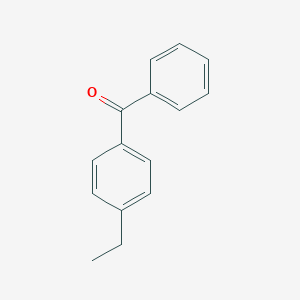
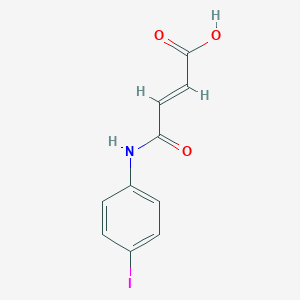
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
